Thevetin A

Description

This compound has been reported in Thevetia peruviana with data available.

Propriétés

IUPAC Name |

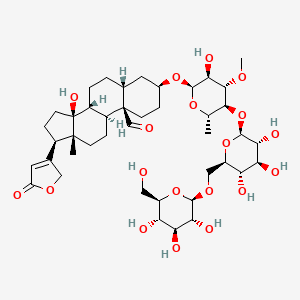

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLWBRKPZXVGD-QMFRUYISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043293 | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-66-7 | |

| Record name | Thevetin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVETIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thevetin A: A Technical Guide to its Discovery, Isolation, and Characterization from Thevetia peruviana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin (B85951) A, a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander), has garnered significant scientific interest due to its profound biological activities. This technical guide provides an in-depth overview of the historical discovery, detailed methodologies for its isolation and purification, and a summary of its cytotoxic properties. The primary mechanism of action, involving the inhibition of the Na+/K+-ATPase pump and subsequent induction of apoptosis, is also discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of Thevetin A.

Introduction

Thevetia peruviana, a plant belonging to the Apocynaceae family, is a rich source of various secondary metabolites, most notably cardiac glycosides.[1] These compounds, including this compound, Thevetin B, neriifolin, and peruvoside, are known for their cardiotonic and cytotoxic effects.[1][2] this compound, a trisaccharide derivative of the aglycone cannogenin, has been a subject of research for its potential applications in the treatment of cardiac conditions and, more recently, as an anticancer agent.[3][4] Thevetin is a mixture of two triosides, this compound and Thevetin B.[4]

The primary molecular target of this compound is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[5] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events can trigger various cellular responses, including apoptosis, making this compound a promising candidate for cancer therapy research.[1][6]

This guide presents a compilation of technical information regarding the discovery and isolation of this compound, providing detailed experimental protocols and quantitative data to support further research and development.

Discovery and Historical Context

Thevetin was first isolated in 1863 by De Vry from the defatted seeds of Thevetia peruviana.[7] Thevetins are a group of poisonous cardiac glycosides obtained from this West Indian shrub.[8] Early research focused on the cardiotonic properties of these glycosides, with some clinical use in cases of cardiac decompensation.[4] However, the narrow therapeutic index of thevetin mixture limited its widespread clinical application.[5] Subsequent research led to the separation and characterization of the individual components, this compound and Thevetin B.[9] More recent studies have shifted focus towards the cytotoxic and pro-apoptotic activities of these compounds, particularly in the context of cancer research.[1][10]

Isolation and Purification of this compound

The isolation of this compound from Thevetia peruviana seeds is a multi-step process involving seed preparation, defatting, extraction of the glycosides, and chromatographic purification.

Experimental Protocols

3.1.1. Seed Preparation

-

Collection and Drying: Mature seeds are collected from the Thevetia peruviana plant and thoroughly dried in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[11]

-

Kernel Extraction: The hard outer shell of the seeds is carefully cracked to obtain the kernels.[11]

-

Grinding: The kernels are ground into a fine powder using a mechanical grinder or a mortar and pestle to increase the surface area for efficient solvent extraction.[11]

3.1.2. Defatting of Seed Meal The seed kernels are rich in oil, which must be removed to facilitate the extraction of the more polar cardiac glycosides.[11]

-

Soxhlet Extraction: The powdered seed kernel is placed in a thimble and subjected to Soxhlet extraction with n-hexane or petroleum ether for 6-8 hours.[11] This process removes the nonpolar fatty constituents.

-

Drying: The defatted seed meal is air-dried to remove any residual solvent.[11]

3.1.3. Extraction of Cardiac Glycosides

-

Maceration: The defatted seed meal is soaked in an 8:2 (v/v) mixture of methanol (B129727) and 80% ethanol (B145695) at a solvent-to-meal ratio of 10:1 (v/w).[11] The mixture is stirred thoroughly and allowed to macerate for 24 hours at room temperature with occasional stirring.[11] The solvent is then decanted.

-

Second Maceration: Fresh solvent is added to the remaining seed meal at a 5:1 ratio and allowed to soak for another 24 hours.[11]

-

Filtration and Concentration: The solvent extracts from both maceration steps are combined and filtered through Whatman No. 1 filter paper.[11] The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude glycosidic extract.[11]

3.1.4. Chromatographic Purification The crude extract, containing a mixture of cardiac glycosides including this compound and Thevetin B, is purified using chromatographic techniques.[11]

-

Column Chromatography: A silica (B1680970) gel (60-120 mesh) column is packed using a nonpolar solvent like n-hexane.[11] The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.[11] The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.[11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[11]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound. A common mobile phase for this is chloroform:methanol (8:2).[11]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, fractions from column chromatography can be further purified using preparative HPLC.[11]

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the specific extraction and purification methods employed, as well as the geographical source and maturity of the plant material.[11]

Table 1: Extraction Parameters and Yields

| Parameter | Value/Range | Reference |

| Extraction Solvent | Methanol:Ethanol (8:2, v/v) | [11] |

| Solvent to Meal Ratio | Initial: 10:1 (v/w), Second: 5:1 (v/w) | [11] |

| 10:1, 15:1, 20:1 (v/w) | [12][13] | |

| Extraction Time | 2 x 24 hours (maceration) | [11] |

| 45 min, 24, 48, 72 hours | [12][13] | |

| Optimal Aqueous Alcohol Conc. | 70% or 80% | [12][13] |

| Crude Glycoside Yield | Not consistently reported | |

| Purified this compound Yield | Not consistently reported |

Table 2: Cytotoxicity of Thevetia peruviana Extracts

Note: The following IC50 values are for plant extracts and not purified this compound.

| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Methanolic extract of Cascabela thevetia | A549 (Lung) | 7.884 | [14] |

| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | 12.04 | [14] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[14]

Na+/K+-ATPase Inhibition

-

Binding: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.

-

Inhibition: This binding inhibits the pumping of three Na+ ions out of the cell and two K+ ions into the cell.

-

Increased Intracellular Na+: Inhibition of the pump leads to an accumulation of intracellular Na+.

-

Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration alters the gradient for the Na+/Ca2+ exchanger, leading to a decrease in Ca2+ efflux and an increase in intracellular Ca2+.

Induction of Apoptosis

The sustained increase in intracellular Ca2+ can trigger a cascade of events leading to apoptosis (programmed cell death). While the precise downstream signaling pathway for this compound is still under investigation, the general pathway for cardiac glycoside-induced apoptosis involves both intrinsic and extrinsic pathways.[1]

-

Intrinsic Pathway: Elevated intracellular Ca2+ can lead to mitochondrial stress, the release of cytochrome c, and the activation of caspase-9 and subsequently caspase-3, which are key executioners of apoptosis.[1]

-

Extrinsic Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to death receptor-mediated apoptosis, for instance, by upregulating the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors.[1][6]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound, a cardiac glycoside from Thevetia peruviana, represents a valuable natural product with significant biological activity. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain this compound for further study. While its cardiotonic effects have been known for some time, its potential as an anticancer agent through the induction of apoptosis warrants continued investigation. The quantitative data, though still needing further consolidation from more studies, provides a starting point for optimizing extraction and for comparative bioactivity assays. Future research should focus on elucidating the specific downstream targets of this compound in various cancer cell lines to fully understand its therapeutic potential and to develop strategies to mitigate its inherent toxicity.

References

- 1. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thevetin - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Extractability of Thevetia peruviana glycosides with alcohol mixture | Global Journal of Cardiology [elixirpublishers.in]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Thevetin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A, a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander), has garnered significant interest in the scientific community for its pronounced cardiotonic and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and explores the downstream signaling consequences. Furthermore, this document furnishes detailed experimental protocols for the isolation, purification, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule belonging to the cardenolide class of steroids. Its structure is characterized by a steroid nucleus, an unsaturated butyrolactone ring at the C17 position, and a trisaccharide moiety attached at the C3 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C42H64O19 | [1] |

| Molecular Weight | 872.95 g/mol | [2][3] |

| IUPAC Name | (3β,5β)-3-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | [3] |

| CAS Number | 37933-66-7 | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 208-210 °C | [3] |

| Solubility | Soluble in water, methanol (B129727), ethanol, DMSO, and pyridine.[2][4] | |

| Optical Rotation | [α]D24 -72.0 ±1.5° (c = 1.48 in methanol) | [3] |

Table 2: Comparative Properties of this compound and Thevetin B

| Property | This compound | Thevetin B | Reference(s) |

| Chemical Formula | C42H64O19 | C42H66O18 | [1][5] |

| Molecular Weight | 872.95 g/mol | 858.98 g/mol | [2][6] |

| Aglycone | Cannogenin | Digitoxigenin | [1][5] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a cardiotonic and cytotoxic agent. These effects are a direct consequence of its ability to inhibit the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4][7]

Cardiontonic Effects

The inhibition of Na+/K+-ATPase by this compound in cardiomyocytes leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated cytosolic calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.

Cytotoxic Effects

The disruption of ion homeostasis caused by Na+/K+-ATPase inhibition also triggers a cascade of events in cancer cells, leading to apoptosis (programmed cell death). This has made this compound and other cardiac glycosides subjects of interest in oncology research. While specific IC50 values for purified this compound are not widely reported, methanolic extracts of Thevetia peruviana containing this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 3: Cytotoxicity of Thevetia peruviana Methanolic Extract

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Prostate Cancer | Prostate | 1.91 ± 0.76 |

| Breast Cancer | Breast | 5.78 ± 2.12 |

| Colorectal Cancer | Colorectal | 6.30 ± 4.45 |

| Lung Cancer | Lung | 12.04 ± 3.43 |

Note: Data is for a methanolic extract and not purified this compound.

Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound initiates a series of downstream signaling events. The immediate effect is an increase in intracellular sodium and calcium, which can activate various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from Thevetia peruviana seeds.

Methodology:

-

Seed Preparation: Dried and powdered seeds of Thevetia peruviana are subjected to Soxhlet extraction with n-hexane to remove fatty oils.

-

Extraction: The defatted seed material is then extracted with methanol to obtain the crude glycoside mixture.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the inhibition of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Methodology:

-

Reaction Mixture: A reaction mixture containing Na+/K+-ATPase enzyme, buffer (e.g., Tris-HCl), MgCl2, KCl, and NaCl is prepared.

-

Incubation: this compound at various concentrations is added to the reaction mixture and pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of released inorganic phosphate is determined using a colorimetric reagent (e.g., malachite green).

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm. The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a potent cardiac glycoside with significant potential in both cardiovascular medicine and oncology. Its well-defined mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, provides a solid foundation for further research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing natural product. Further studies are warranted to elucidate the full spectrum of its signaling effects and to establish the therapeutic potential of purified this compound.

References

Thevetin A: A Technical Guide to a Potent Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A, a potent cardiac glycoside extracted from the seeds of Thevetia peruviana (yellow oleander), has long been recognized for its significant cardiotonic and cytotoxic properties. This technical guide provides an in-depth exploration of this compound, with a focus on its relationship to the broader class of cardiac glycosides. It delves into its core mechanism of action—the inhibition of the Na+/K+-ATPase pump—and the subsequent cascade of intracellular events. This document summarizes key quantitative data, details comprehensive experimental protocols for its study, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of cardiac glycosides for therapeutic applications.

Introduction: this compound in the Context of Cardiac Glycosides

This compound is a member of the cardenolide family of cardiac glycosides, a class of naturally occurring steroid derivatives renowned for their profound effects on heart muscle.[1][2] These compounds are characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and one or more sugar moieties attached at the C-3 position.[3] this compound is specifically a trisaccharide derivative.[4] Like other cardiac glycosides, its primary pharmacological and toxicological effects stem from its ability to bind to and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme.[5] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction, a property that has been historically exploited for the treatment of heart conditions.[1][6] However, the narrow therapeutic range of cardiac glycosides, including this compound, necessitates a thorough understanding of their molecular interactions and cellular consequences.[7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its study and application.

| Property | Value | Reference |

| Molecular Formula | C42H64O19 | [4] |

| Molecular Weight | 872.9 g/mol | [4] |

| CAS Number | 37933-66-7 | [4] |

| Appearance | - | - |

| Solubility | - | - |

Quantitative Data

The biological activity of this compound and related extracts has been quantified in various studies. The following tables summarize key inhibitory and toxicity data. It is important to note that some of the available data pertains to crude extracts of Thevetia peruviana, which contain a mixture of cardiac glycosides, including this compound.

Table 3.1: Cytotoxicity of Thevetia peruviana Methanolic Fruit Extract [8][9]

| Cell Line | Cancer Type | IC50 (μg/mL) |

| HTB-81 | Prostate | 1.91 ± 0.76 |

| HTB-22 | Breast | 5.78 ± 2.12 |

| HTB-38 | Colorectal | 6.30 ± 4.45 |

| HTB-177 | Lung | 12.04 ± 3.43 |

Table 3.2: Cytotoxicity of Cascabela thevetia (L.) Lippold Latex Extracts on A549 Lung Cancer Cells [10]

| Extract | IC50 (μg/mL) |

| Methanolic Extract | 7.884 |

| Aqueous Extract | 9.926 |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and all cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[11] Inhibition of this pump disrupts the electrochemical gradient of sodium and potassium ions across the cell membrane, leading to a cascade of downstream effects.

Inhibition of Na+/K+-ATPase and Increased Intracellular Calcium

The binding of this compound to the Na+/K+-ATPase inhibits its function, resulting in an accumulation of intracellular sodium ions. This increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing it to work in reverse, leading to an influx of calcium ions into the cell.[11] The elevated intracellular calcium concentration is the primary driver of the positive inotropic effect of cardiac glycosides, as it enhances the contractility of cardiac muscle cells.

Caption: Primary mechanism of this compound action on cardiomyocytes.

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on ion homeostasis, the disruption of the Na+/K+-ATPase function by cardiac glycosides triggers a complex array of intracellular signaling pathways that influence cell survival, proliferation, and death.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immunity, and cell survival. Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which may contribute to their anti-inflammatory and pro-apoptotic effects.[11][12][13]

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that cardiac glycosides can modulate this pathway, although the precise mechanisms are still under investigation.[11][14][15]

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.

Induction of Apoptosis

The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[8] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Purification of this compound from Thevetia peruviana Seeds

This protocol outlines a general procedure for the isolation of this compound.[16]

5.1.1. Materials

-

Mature, dried seeds of Thevetia peruviana

-

Hexane (B92381) or petroleum ether

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography column

5.1.2. Procedure

-

Seed Preparation:

-

Grind the dried seeds of Thevetia peruviana into a fine powder.

-

-

Defatting:

-

Perform Soxhlet extraction of the powdered seeds with hexane or petroleum ether for 6-8 hours to remove lipids.

-

Air-dry the defatted seed material to remove residual solvent.

-

-

Extraction of Glycosides:

-

Macerate the defatted seed powder in methanol or a mixture of methanol and ethanol (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude glycosidic extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of methanol in chloroform).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing pure this compound and evaporate the solvent.

-

Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the inhibition of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[17]

5.2.1. Materials

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

-

ATP solution

-

Malachite green reagent for phosphate detection

-

Ouabain (B1677812) (as a positive control)

-

96-well microplate

-

Microplate reader

5.2.2. Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the Na+/K+-ATPase enzyme preparation to each well.

-

Add the different concentrations of this compound or ouabain to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., sodium dodecyl sulfate).

-

Add the malachite green reagent to each well to detect the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium levels.[4][18][19]

5.3.1. Materials

-

Cultured cells (e.g., cardiomyocytes or cancer cell lines)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound solution

-

Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities

5.3.2. Procedure

-

Seed cells in a suitable format (e.g., 96-well black-walled plates or on coverslips).

-

Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBS to remove extracellular dye.

-

Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add the this compound solution to the cells.

-

Continuously record the fluorescence at both excitation wavelengths to monitor the change in the 340/380 ratio over time.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[20]

5.4.1. Materials

-

Cultured cancer cell lines

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

5.4.2. Procedure

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]

5.5.1. Materials

-

Cultured cells

-

This compound solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

5.5.2. Procedure

-

Seed cells and treat them with this compound for the desired time.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound stands as a significant cardiac glycoside with well-defined mechanisms of action centered on the inhibition of the Na+/K+-ATPase. This primary action initiates a complex series of cellular events, including alterations in intracellular ion concentrations and the modulation of key signaling pathways such as NF-κB and PI3K/Akt, ultimately leading to its cardiotonic and cytotoxic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other cardiac glycosides. Further research to determine the precise quantitative toxicological and therapeutic indices of purified this compound is crucial for a comprehensive understanding of its potential as a therapeutic agent. This technical guide serves as a foundational resource to aid researchers and scientists in their efforts to unravel the full therapeutic and toxicological profile of this potent natural compound.

References

- 1. [The mode of action of thevetin; analytic studies on cardiovascular response] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Cardiac effect and enteral resorption of thevetin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Pharmacological Profile of Thevetin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A, a cardiac glycoside isolated from the seeds of Thevetia peruviana, has garnered significant scientific interest for its potent biological activities. Historically recognized for its cardiotonic and toxic properties, recent research has illuminated its potential as an anticancer agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, available toxicological data, and its effects on key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing detailed experimental protocols to facilitate further investigation into the therapeutic potential of this complex natural product.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This disruption of the sodium gradient subsequently alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels. In cardiac muscle, this leads to a positive inotropic effect.[2][3] In cancer cells, this sustained disruption of ion homeostasis triggers a cascade of downstream signaling events, ultimately leading to cell death.[1]

Pharmacodynamics: Anticancer Activity

The anticancer potential of this compound is a growing area of research. Its cytotoxic effects have been observed in various cancer cell lines, primarily attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity

While specific IC50 values for purified this compound are not widely available in the public domain, studies on methanolic extracts of Thevetia peruviana, which contain this compound, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is crucial to note that these values represent the activity of a complex mixture and not of isolated this compound.

| Plant Extract | Cancer Cell Line | Cell Line Origin | IC50 Value (µg/mL) |

| Methanolic extract of Cascabela thevetia (containing this compound and B) | A549 | Lung Cancer | 7.884[1] |

| Methanolic extract of Thevetia peruviana fruit | Lung cancer cells | Lung Cancer | 12.04[1] |

| Methanolic extract of Thevetia peruviana leaves | HCT-116 | Colon Carcinoma | 39.3[4] |

| A-549 | Lung Carcinoma | 93.4[4] | |

| MCF-7 | Breast Carcinoma | 110.3[4] |

Induction of Apoptosis

This compound and related cardiac glycosides induce apoptosis, or programmed cell death, in cancer cells. This process is initiated by the cellular stress resulting from Na+/K+-ATPase inhibition. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases.

Cell Cycle Arrest

In addition to apoptosis, cardiac glycosides from Thevetia peruviana have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cell proliferation by halting the process of cell division.

Signaling Pathways Modulated by this compound

The disruption of ion homeostasis by this compound has significant downstream consequences on intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[5] Some studies suggest that cardiac glycosides can inhibit this pathway, contributing to their anticancer effects by suppressing survival signals in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary flavonoid fisetin: a novel dual inhibitor of PI3K/Akt and mTOR for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

Thevetin A: A Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin A is a cardiac glycoside, a class of naturally occurring steroid-like compounds, isolated from the seeds of Thevetia peruviana (yellow oleander).[1] Historically, cardiac glycosides have been utilized for treating cardiac conditions.[2] However, a growing body of evidence highlights their potent cytotoxic and anti-proliferative activities, positioning them as promising candidates for oncology research.[3] this compound and its analogs are gaining significant interest for their potential as anticancer agents, primarily through their targeted action on fundamental cellular machinery.[4] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its anticancer properties, underlying mechanisms of action, and relevant experimental protocols. While direct research on this compound is still emerging, data from closely related compounds and extracts from Thevetia peruviana provide a strong framework for its therapeutic potential.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump located on the plasma membrane.[3][4] This enzyme is critical for maintaining cellular ion homeostasis by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. In cancer cells, which often exhibit dysregulated ion dynamics, the inhibition of this pump disrupts the essential electrochemical gradient, triggering a cascade of downstream events that ultimately lead to cell death.[4]

The immediate consequences of Na+/K+-ATPase inhibition are an increase in intracellular Na+ and a decrease in intracellular K+. This ionic imbalance leads to a subsequent rise in intracellular calcium (Ca2+) levels via the Na+/Ca2+ exchanger, altering numerous signaling pathways and inducing cellular stress.[5]

In Vitro Anticancer Activity

This compound and related compounds from Thevetia peruviana exhibit significant cytotoxic effects against a variety of cancer cell lines. This activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of extracts from Thevetia peruviana and a related cardiac glycoside, Acetylthevetin B, against various human cancer cell lines. It is important to note that the data for extracts represents the activity of a mixture of compounds, including this compound and B.[5]

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation(s) |

| Methanolic extract of Thevetia peruviana fruit | HTB-81 | Prostate Cancer | 1.91 ± 0.76 µg/mL | [6][7] |

| Methanolic extract of Thevetia peruviana fruit | HTB-22 | Breast Cancer | 5.78 ± 2.12 µg/mL | [6][7] |

| Methanolic extract of Thevetia peruviana fruit | HTB-38 | Colorectal Cancer | 6.30 ± 4.45 µg/mL | [6][7] |

| Methanolic extract of Thevetia peruviana fruit | HTB-177 | Lung Cancer | 12.04 ± 3.43 µg/mL | [6][7] |

| Methanolic extract of Cascabela thevetia | A549 | Lung Cancer | 7.884 µg/mL | [5] |

| Acetylthevetin B | A549 | Lung Cancer | 2.94 µM | [4] |

Induction of Apoptosis

A primary outcome of treatment with cardiac glycosides from Thevetia peruviana is the induction of apoptosis, or programmed cell death.[4][6] The intrinsic (mitochondrial) pathway of apoptosis is predominantly activated.[2] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[2][4]

Cell Cycle Arrest

In addition to apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on cardiac glycosides from Thevetia peruviana have demonstrated an accumulation of cells in the G2/M phase of the cell cycle, which prevents cancer cells from undergoing mitosis.[2][4]

Modulation of Signaling Pathways

The ionic and calcium imbalances caused by Na+/K+-ATPase inhibition significantly impact intracellular signaling. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. Cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. In vitro anti-influenza virus activity of a cardiotonic glycoside from Adenium obesum (Forssk.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cardiac glucoside with in vitro anti-HIV activity isolated from Elaeodendron croceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac glycoside/aglycones inhibit HIV-1 gene expression by a mechanism requiring MEK1/2-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anti-HIV-1 activities of kaempferol and kaempferol-7-O-glucoside isolated from Securigera securidaca - PMC [pmc.ncbi.nlm.nih.gov]

Thevetin A and the Na+/K+-ATPase Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A, a cardiac glycoside found in the seeds of Thevetia peruviana, is a potent inhibitor of the Na+/K+-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, has emerged as a significant target for cancer therapy. Inhibition of the Na+/K+-ATPase by this compound disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of intracellular events that can culminate in apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound on the Na+/K+-ATPase pump, detailing its effects on cellular signaling pathways and presenting relevant experimental protocols and quantitative data.

Introduction to this compound and the Na+/K+-ATPase Pump

This compound is a member of the cardiac glycoside family of natural products, known for their historical use in treating heart conditions and their more recent investigation as potential anti-cancer agents. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane protein found in all animal cells.

The Na+/K+-ATPase is a heterodimer composed of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.[1] This pump actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This activity is crucial for maintaining the electrochemical gradients necessary for various cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.

Mechanism of this compound Inhibition of Na+/K+-ATPase

This compound exerts its inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its return to the E1 conformation required for ion transport. This disruption of the pump's cycle leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.

The altered intracellular ion concentrations have several downstream consequences. The increase in intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. Furthermore, the binding of this compound to the Na+/K+-ATPase can trigger intracellular signaling cascades independent of its effect on ion transport.

Signaling Pathways Activated by this compound

The interaction of this compound with the Na+/K+-ATPase initiates a complex network of signaling events that can lead to apoptosis, particularly in cancer cells.

Src Kinase Activation and Reactive Oxygen Species (ROS) Production

Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[2][3][4][5] Activated Src can, in turn, trigger a variety of downstream pathways. One significant consequence of this signaling cascade is the production of reactive oxygen species (ROS).[6][7][8][9][10] Elevated levels of ROS can induce oxidative stress, leading to cellular damage and promoting apoptosis.

Intrinsic Apoptotic Pathway

The accumulation of intracellular calcium and the generation of ROS are potent triggers of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.

dot

Caption: this compound binding to Na+/K+-ATPase initiates apoptosis.

Quantitative Data

| Compound/Extract | Target/Cell Line | Parameter | Value | Reference |

| Thevetia peruviana methanolic extract | Human lung cancer cell lines | IC50 (Cytotoxicity) | Data not specified in abstract | [11] |

| Digoxin (B3395198) | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |

| Gitoxin | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |

| Ouabain (B1677812) | Porcine brain cortex Na+/K+-ATPase | IC50 | Not specified, kinetic analysis performed | [12] |

| Oleandrin (B1683999) | Na+/K+-ATPase | IC50 | 0.62 µmol/L | [13] |

| Oleandrigenin | Na+/K+-ATPase | IC50 | 1.23 µmol/L | [13] |

| Ouabain | Na+/K+-ATPase | IC50 | 0.22 µmol/L | [13] |

| Digitalis Derivatives | Beef, cat, and human cardiac (Na+ + K+)-ATPase | KD | Varies by derivative | [14][15] |

| Ouabain | Rat Na,K-ATPase α2 isoform | Kd | 115 nM | [16] |

| Ouabain | Rat Na,K-ATPase α3 isoform | Kd | 1.6 nM | [16] |

| Ouabain | Rat Na,K-ATPase α1 isoform | IC50 | 48,000 nM | [16] |

| Ouabain | Rat Na,K-ATPase α2 isoform | IC50 | 58 nM | [16] |

| Ouabain | Rat Na,K-ATPase α3 isoform | IC50 | 6.7 nM | [16] |

Note: The IC50 and Kd values for cardiac glycosides can vary significantly depending on the tissue source, species, and specific isoform of the Na+/K+-ATPase, as well as the experimental conditions.[17]

Experimental Protocols

Na+/K+-ATPase Activity Assay (Inorganic Phosphate (B84403) Detection)

This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between the two measurements represents the Na+/K+-ATPase-dependent activity.

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a relevant tissue source (e.g., porcine brain cortex).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Addition: For the inhibited samples, add a saturating concentration of ouabain. For the test samples, add varying concentrations of this compound.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme and stabilizes the inorganic phosphate (e.g., trichloroacetic acid).

-

Phosphate Detection: Quantify the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of its concentration.[12]

dot

Caption: Workflow for determining Na+/K+-ATPase activity.

Cell Viability (MTT) Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.

Protocol:

-

Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.[11]

Conclusion

This compound is a potent inhibitor of the Na+/K+-ATPase pump, and this inhibition triggers a cascade of signaling events that can lead to apoptosis in cancer cells. The disruption of ion homeostasis, activation of Src kinase, and generation of reactive oxygen species all contribute to the induction of the intrinsic apoptotic pathway. While further research is needed to determine the precise binding kinetics and enzymatic inhibitory constants of this compound, the existing data on its cytotoxic effects highlight its potential as a lead compound for the development of novel anticancer therapies targeting the Na+/K+-ATPase. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides in the context of drug discovery.

References

- 1. The alpha subunit of the Na,K-ATPase specifically and stably associates into oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The c-Src tyrosine kinase regulates signaling of the human DF3/MUC1 carcinoma-associated antigen with GSK3 beta and beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src kinase activation by direct interaction with the integrin β cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interaction of SRC kinase with beta3 integrin tails: a potential therapeutic target in thrombosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interaction of Src Kinase with β3 Integrin Tails: A Potential Therapeutic Target in Thrombosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of digitalis derivatives to beef, cat and human cardiac (Na+ + K+)-ATPase. Affinity and kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the affinity of human, beef and cat heart (Na+ + K+)-ATPase for different digitalis derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Thevetin A in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Thevetin A in Plants

Introduction

This compound is a potent cardiac glycoside found predominantly in the seeds of Thevetia peruviana (syn. Cascabela thevetia), a plant belonging to the Apocynaceae family.[1][2] Like other cardiac glycosides, this compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump in cardiac cells, leading to its historical and research interest in cardiovascular medicine.[3] However, its high toxicity necessitates a thorough understanding of its biosynthesis for potential biotechnological production and modification.[4][5] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating findings from transcriptomic studies and research on related cardiac glycosides.

The biosynthesis of this compound is a complex, multi-stage process involving the convergence of the isoprenoid pathway for the synthesis of the steroid core, followed by a series of specific modifications and glycosylations.[6] While the complete pathway has not been fully elucidated in Thevetia peruviana, a robust putative pathway can be constructed based on homologous pathways in other species and gene expression data from T. peruviana itself.[6][7]

Core Biosynthetic Pathway of this compound

The synthesis of this compound can be divided into four primary stages:

-

Formation of Isoprenoid Precursors: The pathway begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[6][7]

-

Formation of the Steroid Precursor (Pregnenolone): IPP and DMAPP are utilized to synthesize cholesterol. Cholesterol then serves as the precursor for the C21 steroid, pregnenolone (B344588). This conversion is a critical, rate-limiting step involving the cleavage of the cholesterol side-chain, a reaction catalyzed by a cytochrome P450 enzyme.[8][9]

-

Modification of the Steroid Core to the Aglycone (Cannogenin): Pregnenolone undergoes a series of enzymatic modifications, including oxidations, reductions, and hydroxylations, to form the specific aglycone of this compound, which is cannogenin (B1252837).[1][6]

-

Glycosylation: The cannogenin aglycone is sequentially glycosylated to form the final this compound molecule, which is a trisaccharide derivative.[10][11]

The putative biosynthetic pathway is visualized in the diagram below.

Regulation of Biosynthesis

The production of cardiac glycosides, like other secondary metabolites, is tightly regulated in plants. In Thevetia peruviana cell cultures, the application of methyl jasmonate (MeJA) has been shown to significantly upregulate the expression of genes involved in the biosynthesis of these compounds.[7] This indicates the involvement of a jasmonate-mediated signaling pathway in controlling this compound production.[6]

Quantitative Data: Gene Expression Analysis

Transcriptomic analysis of Thevetia peruviana cell suspension cultures treated with 3 µM methyl jasmonate (MeJA) has provided quantitative insights into the regulation of the cardiac glycoside biosynthetic pathway. The following table summarizes the differential expression of key upregulated genes.[7]

| Gene Abbreviation | Putative Function | Log₂ Fold Change (LogFC) |

| ISPF | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | Upregulated |

| TPS | Terpene synthase | Upregulated |

| SQS1 | Squalene synthase 1 | Upregulated |

| IPP2 | Isopentenyl-diphosphate Delta-isomerase 2 | Upregulated |

| CYP710A3 | Cytochrome P450 family 710 member A3 | Upregulated |

| SCL14 | Scarecrow-like protein 14 | Upregulated |

| DWF1 | DWARF1/DIMINUTO (Sterol C-24 reductase) | Upregulated |

Note: Specific LogFC numerical values were noted as "significantly upregulated" in the source material, indicating a substantial increase in gene expression upon MeJA treatment.[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, molecular biology, and analytical chemistry.

Protocol 1: Transcriptome Analysis for Gene Discovery

This protocol is used to identify candidate genes involved in the biosynthesis pathway by comparing gene expression in elicited versus non-elicited plant cell cultures.

-

Cell Culture and Elicitation: Establish Thevetia peruviana suspension cell cultures. Elicit cultures by adding methyl jasmonate (MeJA) to the medium.[7]

-

RNA Extraction: Harvest cells at various time points post-elicitation. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina RNA-Seq) to generate a transcriptome.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to MeJA. Annotate these genes based on sequence similarity to known biosynthetic enzymes from databases like KEGG.[7]

Protocol 2: Heterologous Expression and Functional Characterization of Enzymes

This protocol is essential for confirming the function of candidate genes identified through transcriptomics.[6]

-

Gene Cloning: Synthesize the full-length cDNA of the candidate gene. Clone the cDNA into an appropriate expression vector (e.g., a pET vector for E. coli or a pYES vector for yeast).

-

Heterologous Expression: Transform the expression vector into a suitable host organism (E. coli, yeast). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with the putative substrate (e.g., cholesterol or a pregnenolone derivative).

-

Product Analysis: Analyze the reaction products using analytical techniques such as LC-MS/MS or GC-MS to confirm the enzyme's catalytic activity.

Protocol 3: Quantification of this compound by LC-MS/MS

This method is used for the accurate quantification of this compound in plant extracts.[6]

-

Sample Preparation: Homogenize and extract plant material (e.g., seeds, leaves) with a suitable solvent like methanol. Purify the extract using solid-phase extraction (SPE) if necessary.

-

Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations.

-

LC-MS/MS Analysis: Inject the standards and the purified plant extracts into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Optimize the mass spectrometer parameters for the detection of this compound (e.g., using multiple reaction monitoring - MRM).

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the plant extracts.[6]

Conclusion

The biosynthesis of this compound is a sophisticated pathway rooted in the fundamental isoprenoid metabolism of plants. While significant progress has been made in identifying precursor pathways and regulatory mechanisms through transcriptomic studies, the precise enzymatic steps converting the pregnenolone core to the final cannogenin aglycone remain a key area for future research. The protocols and workflows detailed in this guide provide a robust framework for researchers to further dissect this pathway. A complete understanding of this compound biosynthesis is not only of academic interest but also opens avenues for metabolic engineering to produce novel cardiac glycosides for drug development.

References

- 1. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjppd.org [rjppd.org]

- 3. Thevetin B | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. This compound | C42H64O19 | CID 441873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thevetin A and its Analogues (Thevetin B, Neriifolin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. Recently, their potent anticancer properties have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of Thevetin A and its analogues, Thevetin B and Neriifolin, potent cardiac glycosides found in the Apocynaceae family of plants. This document details their chemical structures, sources, and mechanisms of action, with a focus on their activity as inhibitors of the Na+/K+-ATPase pump and their potential as therapeutic agents. Detailed experimental protocols for extraction, purification, and biological evaluation are provided, alongside a compilation of quantitative data on their cytotoxic effects. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their molecular interactions and downstream effects.

Introduction

This compound, Thevetin B, and Neriifolin are cardiac glycosides primarily isolated from plant species such as Thevetia peruviana (yellow oleander) and Cerbera odollam (suicide tree)[1][2][3]. Historically, these plants have been known for their toxicity due to the high concentration of these cardiac glycosides[1][2]. The primary mechanism of action of these compounds is the inhibition of the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients[4]. This inhibition leads to a cascade of intracellular events, making these compounds potent cardiotonic agents but also conferring upon them significant cytotoxic and pro-apoptotic properties against various cancer cell lines[2][5][6]. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues.

Chemical Structures and Properties

This compound, Thevetin B, and Neriifolin share a common steroidal aglycone core, which is characteristic of cardiac glycosides. The differences in their sugar moieties and substitutions on the steroid backbone contribute to their varying biological activities and pharmacokinetic profiles.

Table 1: Chemical Properties of this compound, Thevetin B, and Neriifolin

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | C₄₂H₆₄O₁₉ | 872.95 g/mol | Aglycone: Cannogenin; Sugar: L-thevetose, 2x D-glucose |

| Thevetin B | C₄₂H₆₆O₁₈ | 858.97 g/mol | Aglycone: Digitoxigenin; Sugar: L-thevetose, 2x D-glucose |

| Neriifolin | C₃₀H₄₆O₈ | 534.68 g/mol | Aglycone: Digitoxigenin; Sugar: L-thevetose |

Quantitative Data: Cytotoxic Activity

This compound, Thevetin B, and Neriifolin have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values. It is important to note that some of the available data is for crude extracts containing these compounds rather than the purified molecules.

Table 2: IC50 Values of Thevetia peruviana Methanolic Fruit Extract (Containing this compound and B) [6]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3 | Prostate Cancer | 1.91 ± 0.76 |

| MCF-7 | Breast Cancer | 5.78 ± 2.12 |

| HCT-116 | Colorectal Cancer | 6.30 ± 4.45 |

| A549 | Lung Cancer | 12.04 ± 3.43 |

Table 3: IC50 Values of Neriifolin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not specified, but induces apoptosis at 0.1 µg/mL | [7] |

Note: Further research is required to establish a comprehensive panel of IC50 values for purified this compound and Thevetin B against various cancer cell lines.

Experimental Protocols

Extraction and Isolation of this compound and B from Thevetia peruviana Seeds

This protocol is adapted from methods for extracting cardiac glycosides from Thevetia peruviana[8][9][10][11][12].

1. Seed Preparation:

- Collect mature seeds and air-dry them in a shaded, well-ventilated area.

- Manually crack the hard outer shells to retrieve the kernels.

- Grind the kernels into a fine powder using a mechanical grinder.

2. Defatting:

- Place the powdered kernels in a Soxhlet apparatus.

- Extract with n-hexane for 6-8 hours to remove lipids.

- Air-dry the defatted powder to remove residual solvent.

3. Extraction of Glycosides:

- Macerate the defatted powder in methanol (B129727) at room temperature for 24 hours with occasional stirring.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

4. Purification:

- Resuspend the crude extract in water and partition successively with chloroform (B151607) and ethyl acetate (B1210297).

- The cardiac glycosides will predominantly be in the chloroform and ethyl acetate fractions.

- Subject the active fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

- Monitor fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1). Visualize spots by spraying with a 10% sulfuric acid solution in ethanol (B145695) and heating.

- Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

Isolation of Neriifolin from Cerbera odollam Leaves